BenchChemオンラインストアへようこそ!

Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate

Medicinal chemistry Physicochemical property Lead optimization

Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate (CAS 1346576-38-2) is a polysubstituted indole building block featuring a sec-butyl group at N1, a formyl group at C3, a methyl ester at C4, and a bromine atom at C6. With a molecular weight of 338.20 g/mol and a formula of C₁₅H₁₆BrNO₃ , this compound is primarily deployed as a key synthetic intermediate in the preparation of EZH2 methyltransferase inhibitors, including clinical-stage candidate GSK126.

Molecular Formula C15H16BrNO3
Molecular Weight 338.20
CAS No. 1346576-38-2
Cat. No. B3027592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate
CAS1346576-38-2
Molecular FormulaC15H16BrNO3
Molecular Weight338.20
Structural Identifiers
SMILESCCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)OC)C=O
InChIInChI=1S/C15H16BrNO3/c1-4-9(2)17-7-10(8-18)14-12(15(19)20-3)5-11(16)6-13(14)17/h5-9H,4H2,1-3H3
InChIKeyYJVAQKXGBJAIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate (CAS 1346576-38-2): Core Properties and Procurement Context


Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate (CAS 1346576-38-2) is a polysubstituted indole building block featuring a sec-butyl group at N1, a formyl group at C3, a methyl ester at C4, and a bromine atom at C6. With a molecular weight of 338.20 g/mol and a formula of C₁₅H₁₆BrNO₃ [1], this compound is primarily deployed as a key synthetic intermediate in the preparation of EZH2 methyltransferase inhibitors, including clinical-stage candidate GSK126 [2]. Its multifunctional architecture—combining an aldehyde, an ester, and an aryl bromide on the indole scaffold—enables orthogonal, sequential derivatization strategies that are not accessible with simpler indole analogs, making it a strategic procurement choice for medicinal chemistry programs targeting epigenetic regulators [2].

Why Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate Cannot Be Replaced by Close Indole Analogs


Superficially similar indole-4-carboxylate building blocks—such as the N-unsubstituted, N-methyl, or 3-des-formyl analogs—fail to recapitulate the precise reactivity and lipophilicity profile of the title compound. The sec-butyl substituent at N1 raises the predicted LogP to approximately 3.2, a >0.8 log unit increase over the N-unsubstituted comparator (LogP ~2.34) [1], altering solubility and phase-partitioning behavior in ways that can affect reaction outcomes and downstream pharmacokinetic profiles. More critically, the C3 formyl group provides a reactive handle for reductive amination, Grignard additions, and aldol condensations that is entirely absent in the 3-methyl or 3-unsubstituted analogs, precluding their use in the established EZH2 inhibitor synthetic route where this aldehyde is explicitly required for elaboration to the pharmacologically active scaffold [2]. Generic substitution therefore introduces both reactivity gaps and physicochemical shifts, neither of which is acceptable in a structure–activity relationship (SAR)-driven medicinal chemistry workflow.

Quantitative Differentiation Guide for Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate Versus Closest Analogs


Predicted Lipophilicity (LogP) Advantage Over N-Unsubstituted Analog

The N1-sec-butyl substitution elevates the predicted octanol/water partition coefficient (LogP) of the title compound to 3.2, compared with 2.34 for the N-unsubstituted analog methyl 6-bromo-3-formyl-1H-indole-4-carboxylate (CAS 1353636-63-1) [1]. This 0.86 log unit increase (approximately 1.37-fold) translates to enhanced membrane permeability and altered phase-partitioning, which are critical for both reaction workup and the pharmacokinetic profile of downstream drug candidates retaining the sec-butyl motif [2].

Medicinal chemistry Physicochemical property Lead optimization

Orthogonal Synthetic Reactivity Enabled by C3 Formyl Group Versus 3-Methyl Analog

The title compound bears a reactive formyl group at C3, which is absent in the 3-methyl analog methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate (CAS 1346576-39-3) . The aldehyde enables reductive amination, Grignard addition, aldol condensation, and Knoevenagel reactions that the methyl analog cannot undergo. In the patent route to EZH2 inhibitors, the C3 formyl is essential for installing the (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl side chain found in the clinical candidate GSK126 (EZH2 IC₅₀ = 9.9 nM) [1]. The 3-methyl analog leads to a structural dead end incapable of delivering the required pharmacophore.

Synthetic methodology Medicinal chemistry Building block evaluation

Position 6 Bromine as a Cross-Coupling Handle Versus Chloro or Des-Halo Analogs

The C6 bromine atom provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). While the 6-chloro analog would offer the same type of reactivity, aryl bromides generally exhibit 50- to 100-fold higher reactivity in oxidative addition with Pd(0) catalysts compared to aryl chlorides under identical conditions [1]. The 6-des-halo analog (CAS 1346576-37-1, lacking any halogen at C6) entirely forfeits the ability to perform late-stage C-C or C-N bond formation at this position, reducing the scaffold to a two-handle rather than three-handle intermediate.

Cross-coupling C-C bond formation Building block utility

Documented Role as Indispensable Intermediate in EZH2 Inhibitor Patent Chemistry

The title compound is explicitly cited as an upstream reactant in PCT application WO2014100665A1, which claims 1,4-pyridone bicyclic heteroaryl compounds as EZH2 inhibitors for oncology [1]. The Molaid database traces its direct downstream product (S)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide (CAS 1346574-54-6), which is the penultimate intermediate en route to GSK126, a highly selective EZH2 inhibitor (IC₅₀ = 9.9 nM, >1,000-fold selectivity over 20 other human methyltransferases) [2]. Analogs lacking the sec-butyl group, 3-formyl, or 6-bromo substituent are structurally incapable of delivering the GSK126 pharmacophore.

Epigenetics EZH2 inhibitor Patent analysis Synthetic intermediate

Commercial Availability and Purity Benchmarking Against Closest Analogs

The title compound is commercially available from multiple suppliers (CymitQuimica, CheMenu, CoolPharm) at purities of 95%–97% [1]. The N-unsubstituted analog (CAS 1353636-63-1) is also broadly available, but the N-methyl analog (CAS 2767590-12-3) has more limited sourcing and is less frequently stocked. The 3-methyl analog (CAS 1346576-39-3) is available at 95% purity, comparable to the title compound, but lacks the formyl handle essential for the EZH2 inhibitor route. No supplier offers a pre-made 6-chloro-3-formyl-1-sec-butyl analog, meaning the title compound is the de facto standard building block for introducing the 6-bromo-3-formyl-1-sec-butyl indole substructure into synthetic sequences.

Procurement Building block sourcing Purity specification

Predicted Boiling Point and Physical Handling Characteristics

The predicted boiling point of the title compound is 449.0 ± 40.0 °C at 760 mmHg, nearly identical to the N-unsubstituted analog (451.0 ± 40.0 °C) [1]. The density is predicted at 1.41 ± 0.1 g/cm³ versus 1.7 ± 0.1 g/cm³ for the N-unsubstituted comparator, reflecting the effect of the sec-butyl group in lowering crystal packing density. The compound contains 5 rotatable bonds and zero hydrogen bond donors, placing it within favorable oral drug-like property space (rotatable bond count ≤ 5 is associated with improved oral bioavailability) [1]. These handling properties are consistent with a process-friendly intermediate amenable to gram-scale reactions.

Physicochemical property Laboratory handling Scale-up

Optimal Application Scenarios for Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate Based on Quantitative Differentiation Evidence


EZH2/PRC2 Inhibitor Lead Optimization and Scale-Up Chemistry

The compound's documented role as the direct precursor to the GSK126 penultimate intermediate (CAS 1346574-54-6) makes it the required starting material for any medicinal chemistry program aiming to replicate, modify, or improve the EZH2 inhibitor scaffold claimed in WO2014100665A1 [1]. The sec-butyl group at N1 and the 6-bromo handle are both retained in the final pharmacologically active molecule (GSK126, EZH2 IC₅₀ = 9.9 nM) [2], meaning that procurement of the correct intermediate is non-negotiable for SAR continuity. The 3-formyl group enables the key reductive amination step that installs the 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-ylmethyl side chain essential for EZH2 binding.

Orthogonal Derivatization Strategy for Indole-Focused Compound Libraries

With three chemically distinct reactive handles—C3 aldehyde (electrophilic), C4 methyl ester (acyl substitution), and C6 aryl bromide (cross-coupling)—this building block supports a sequential, orthogonal derivatization strategy without protecting group manipulation [1]. A typical workflow involves: (1) Suzuki coupling at C6 using the aryl bromide; (2) ester saponification/re-amidation at C4; and (3) reductive amination or Wittig olefination at C3. The LogP advantage (3.2 vs 2.34 for the N-unsubstituted analog) [3] also biases library members toward more favorable cell permeability, which is advantageous in phenotypic screening cascades.

Late-Stage Functionalization in Epigenetic Chemical Probe Synthesis

The C6 bromine provides a late-stage diversification point for introducing aryl, heteroaryl, or amino substituents via palladium catalysis [1]. This is particularly valuable in chemical probe development for EZH2 and related PRC2 components, where modifications at the 6-position modulate potency, selectivity, and pharmacokinetic properties. The availability of the compound at 95–97% purity from multiple vendors reduces the burden of in-house purification and enables rapid entry into parallel synthesis workflows.

Physicochemical Property Benchmarking in Indole SAR Studies

The quantifiable LogP shift (+0.86 versus N-unsubstituted analog) [3] and the predicted density difference (−0.29 g/cm³) make this compound a useful probe for studying the impact of N1 alkylation on indole physicochemical properties. Researchers investigating the relationship between LogP, solubility, and oral bioavailability in indole-based drug candidates can use the compound as a reference point, with the N-unsubstituted analog (CAS 1353636-63-1) serving as the matched comparator.

Quote Request

Request a Quote for Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.